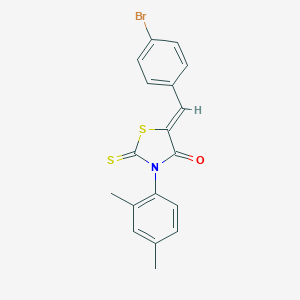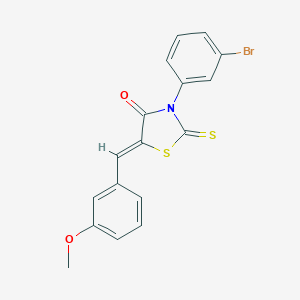![molecular formula C19H18N2O4 B382328 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide CAS No. 325851-05-6](/img/structure/B382328.png)
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide, also known as DIBO, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. DIBO belongs to the class of isoquinolines and has been found to exhibit various biological activities, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide is not fully understood. However, it has been proposed that 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide may inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. By inhibiting thioredoxin reductase, 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide may induce oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the expression of various genes involved in cancer progression. 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide has also been found to exhibit anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
One of the main advantages of using 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide in lab experiments is its high potency and specificity towards cancer cells. 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide has been found to exhibit cytotoxic activity at low concentrations, making it a promising candidate for drug development. However, one of the limitations of using 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide in lab experiments is its poor solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide. One potential direction is to further investigate its mechanism of action and identify the molecular targets involved in its anticancer activity. Another direction is to optimize the synthesis of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide and improve its solubility and bioavailability. Additionally, 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide may be used in combination with other anticancer agents to enhance its therapeutic efficacy. Overall, the promising biological activities of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide make it a potential candidate for drug development and further research is warranted.
合成法
The synthesis of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide involves the reaction of 2-amino-3-carbethoxybenzoic acid with acetone in the presence of a catalyst. The resulting product is then treated with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-(oxolan-2-ylmethyl)aniline to yield 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide.
科学的研究の応用
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
特性
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-16(20-10-13-6-3-9-25-13)11-21-18(23)14-7-1-4-12-5-2-8-15(17(12)14)19(21)24/h1-2,4-5,7-8,13H,3,6,9-11H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDDLAPTTHCQLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-(dimethylamino)phenyl)-5-phenyl-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B382247.png)
![2,3-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B382249.png)
![4-[(2-{2-Nitro-5-methylphenoxy}ethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382250.png)
![Ethyl 2-[(1-naphthylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382251.png)
![2-[2-(4-Adamantan-1-yl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester](/img/structure/B382254.png)

![Ethyl 4-(4-methylphenyl)-2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B382256.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B382260.png)


![2-[5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B382266.png)
![Ethyl 4-({3-[5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B382267.png)
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B382268.png)